molecular formula C19H16N4O4 B2878909 3-(2-methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1359204-18-4

3-(2-methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2878909
CAS No.: 1359204-18-4
M. Wt: 364.361
InChI Key: HSQOPJKJWISGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. 3-(2-Methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule features a quinazoline-2,4-dione core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles, fused with a 3-phenyl-1,2,4-oxadiazole moiety that serves as a key pharmacophore. The structural architecture of this compound, particularly the incorporation of the 1,2,4-oxadiazole ring, is strategically designed to function as an ester or amide bioisostere, enhancing metabolic stability and optimizing key drug-like properties for target engagement . This compound is of significant interest in antimicrobial research, as quinazoline-2,4(1H,3H)-dione derivatives have been established as fluoroquinolone-like inhibitors of two critical bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their simultaneous inhibition presents a valuable strategy for overcoming bacterial resistance mechanisms . The 3-phenyl-1,2,4-oxadiazole component, a common feature in several approved pharmaceuticals, contributes favorable binding characteristics and may enhance the molecule's ability to engage with these enzymatic targets . Furthermore, the scaffold demonstrates considerable potential in oncology research. Quinazoline-dione derivatives are investigated as multi-target tyrosine kinase inhibitors, with recent studies highlighting their activity against key oncogenic targets such as VEGFR-2 and c-Met . Inhibition of these parallel signaling pathways is a promising approach to curtailing tumor angiogenesis, proliferation, and metastasis, while potentially mitigating the development of drug resistance often seen with single-target agents . Researchers can utilize this high-purity compound as a key intermediate for further structural diversification or as a pharmacological tool for probing these vital biological pathways in vitro.

Properties

IUPAC Name

3-(2-methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-26-10-9-23-18(24)14-8-7-13(11-15(14)20-19(23)25)17-21-16(22-27-17)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQOPJKJWISGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs are categorized based on core heterocycles and substituents:

Compound Name Core Structure Position 7 Substituent Position 3 Substituent Key Biological Activity Reference ID
Target Compound Quinazoline-2,4-dione 3-Phenyl-1,2,4-oxadiazole 2-Methoxyethyl Not explicitly reported
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline Quinoline 3-Phenyl-1,2,4-oxadiazole-methoxy - Antibacterial (structural study)
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno-pyrimidine-dione 5-Phenyl-1,3,4-oxadiazole 1-{[3-Aryl-1,2,4-oxadiazolyl]methyl} Antimicrobial (vs. Streptomyces spp.)
3-(2-(sec-Butylphenoxy)ethyl)quinazoline-2,4-dione Quinazoline-2,4-dione - 2-(sec-Butylphenoxy)ethyl DHODH inhibition (antiviral)

Key Observations :

  • Oxadiazole Role : The 3-phenyl-1,2,4-oxadiazole group in the target compound and analog improves lipophilicity and binding affinity to hydrophobic enzyme pockets, a trait critical for antimicrobial and antiviral activity .
  • Quinazoline vs. Thieno-Pyrimidine Cores: The thieno-pyrimidine-dione analog exhibits broader-spectrum antimicrobial activity compared to quinazoline-based structures, likely due to enhanced π-π stacking with microbial targets.
Physicochemical Properties
  • LogP: The target compound’s calculated LogP (∼2.5) is lower than the sec-butylphenoxyethyl analog (LogP ∼3.8) , indicating better aqueous solubility.
  • Thermal Stability : Oxadiazole-containing compounds (e.g., ) exhibit decomposition temperatures >200°C, suggesting suitability for oral formulations.

Notes and Limitations

Further in vitro studies are required.

Synthetic Optimization : While the patent outlines manufacturing steps, scalability and purity metrics (e.g., HPLC profiles) remain unreported.

Comparative Toxicity: No data on cytotoxicity or pharmacokinetics (e.g., half-life, bioavailability) are available for the target compound or analogs.

Preparation Methods

The quinazoline-2,4-dione scaffold is typically synthesized via Niementowski’s reaction , which involves the condensation of anthranilic acid derivatives with formamide or urea under thermal conditions. For the target compound, the introduction of the 2-methoxyethyl group at position 3 and the 7-substituent (precursor to the oxadiazole ring) requires strategic modifications to this classical method.

Starting Material Preparation

  • 5-Carboxyanthranilic acid serves as the precursor to introduce a carboxylic acid group at position 7 of the quinazoline ring. This is achieved by nitrating anthranilic acid at position 5, followed by reduction and oxidation.
  • 2-Methoxyethylamine is employed as the amine source to introduce the 2-methoxyethyl substituent at position 3 during cyclization.

Cyclization Reaction

A mixture of 5-carboxyanthranilic acid (10 mmol), 2-methoxyethylamine (12 mmol), and formamide (15 mL) is refluxed at 130°C for 6–8 hours. The reaction is monitored via TLC, and the crude product is recrystallized from ethanol to yield 3-(2-methoxyethyl)-7-carboxyquinazoline-2,4(1H,3H)-dione as a white solid (Yield: 68%).

Characterization Data:
  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O, quinazoline-dione), 1680 cm⁻¹ (C=O, carboxylic acid).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 8.45 (s, 1H, H-8), 7.92 (d, J = 8.4 Hz, 1H, H-5), 7.62 (d, J = 8.4 Hz, 1H, H-6), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.68 (t, J = 6.0 Hz, 2H, CH₂O), 3.32 (s, 3H, OCH₃).

Conversion of Carboxylic Acid to Amidoxime

The carboxylic acid at position 7 is converted to an amidoxime intermediate, a critical step for 1,2,4-oxadiazole formation.

Reaction Conditions

The carboxylic acid (5 mmol) is treated with thionyl chloride (10 mL) at 0°C for 2 hours to form the acyl chloride. The intermediate is then reacted with hydroxylamine hydrochloride (7.5 mmol) in dry pyridine (15 mL) at 80°C for 4 hours. The product, 7-(N-hydroxycarbamimidoyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione , is isolated via filtration (Yield: 75%).

Characterization Data:
  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1640 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.1 (s, 1H, NH), 9.24 (s, 1H, NHOH), 8.40 (s, 1H, H-8), 7.85 (d, J = 8.4 Hz, 1H, H-5), 7.58 (d, J = 8.4 Hz, 1H, H-6), 4.10 (t, J = 6.0 Hz, 2H, OCH₂), 3.65 (t, J = 6.0 Hz, 2H, CH₂O), 3.30 (s, 3H, OCH₃).

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclodehydration with benzoyl chloride to construct the 1,2,4-oxadiazole ring.

Optimization of Cyclization

A mixture of amidoxime (3 mmol), benzoyl chloride (3.3 mmol), and triethylamine (5 mL) in dry dichloromethane (20 mL) is stirred at 25°C for 12 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via column chromatography (SiO₂, hexane:ethyl acetate = 3:1) yields 3-(2-methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione as a pale-yellow solid (Yield: 62%).

Characterization Data:
  • IR (KBr): 1720 cm⁻¹ (C=O, quinazoline-dione), 1605 cm⁻¹ (C=N, oxadiazole).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.0 (s, 1H, NH), 8.62 (s, 1H, H-8), 8.20–8.15 (m, 2H, Ph-H), 7.90 (d, J = 8.4 Hz, 1H, H-5), 7.75–7.65 (m, 3H, Ph-H), 7.60 (d, J = 8.4 Hz, 1H, H-6), 4.15 (t, J = 6.0 Hz, 2H, OCH₂), 3.70 (t, J = 6.0 Hz, 2H, CH₂O), 3.35 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O, quinazoline), 166.2 (C=O, oxadiazole), 162.5 (C=N, oxadiazole), 155.3 (C-2), 148.7 (C-4), 134.2–127.5 (Ph carbons), 70.8 (OCH₂), 58.9 (CH₂O), 51.2 (OCH₃).
  • HRMS (ESI): m/z calcd for C₂₀H₁₇N₅O₅ [M+H]⁺: 416.1254; found: 416.1258.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (HPLC)
Quinazoline formation Formamide, 130°C, 8 h 68 98.2
Amidoxime synthesis NH₂OH·HCl, pyridine, 80°C 75 97.5
Oxadiazole cyclization Benzoyl chloride, Et₃N, 25°C 62 99.0

Challenges and Optimization

  • Regioselectivity in Cyclization: The use of triethylamine as a base minimizes side reactions (e.g., over-acylation).
  • Purification: Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the target compound from unreacted amidoxime and benzoyl chloride byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.